molecular formula C16H13Cl3N2O4 B4890592 N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide

N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B4890592
M. Wt: 403.6 g/mol
InChI Key: TVBYJJJWZHJTGK-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide, also known as NCNPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NCNPB belongs to the family of butanamides and is chemically synthesized by the reaction between 2-chloro-4-nitroaniline and 4-(2,4-dichlorophenoxy)butyric acid. In

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has also been studied for its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has also been reported to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. Inhibition of the proteasome has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been reported to induce cell cycle arrest and apoptosis. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. Inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), have been shown to be inhibited by N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide. Moreover, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been reported to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its therapeutic potential, and its mechanism of action is well understood. However, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has some limitations for laboratory experiments. It is a relatively new compound, and its safety profile has not been fully established. Moreover, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has not been tested in clinical trials, and its efficacy and safety in humans are unknown.

Future Directions

N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has several future directions for scientific research. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and cardiovascular diseases. Moreover, the development of new analogs of N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide with improved efficacy and safety profiles could be an exciting direction for future research. Another potential direction is to investigate the use of N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide as a tool compound to study the role of HDACs and the proteasome in disease pathogenesis. Finally, the development of new delivery systems for N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide could improve its bioavailability and therapeutic potential.
Conclusion
In conclusion, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. Moreover, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has several advantages for laboratory experiments, including its ease of synthesis and well-understood mechanism of action. However, its safety profile in humans is unknown, and further research is required to establish its efficacy and safety. Future research directions for N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide include investigating its therapeutic potential in other diseases, developing new analogs, and improving delivery systems.

Synthesis Methods

The synthesis of N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide involves the reaction between 2-chloro-4-nitroaniline and 4-(2,4-dichlorophenoxy)butyric acid in the presence of a condensing agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide as a yellow crystalline solid with a melting point of 91-93°C.

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O4/c17-10-3-6-15(13(19)8-10)25-7-1-2-16(22)20-14-5-4-11(21(23)24)9-12(14)18/h3-6,8-9H,1-2,7H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBYJJJWZHJTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide

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